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Bismuth acetate

Cat. No.: B3423270
CAS No.: 29094-03-9
M. Wt: 386.11 g/mol
InChI Key: WKLWZEWIYUTZNJ-UHFFFAOYSA-K
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Description

Significance of Bismuth(III) Acetate (B1210297) in Contemporary Chemical Science

Bismuth(III) acetate holds considerable significance in modern chemistry due to its versatility and favorable properties. It is recognized as a less toxic and more cost-effective alternative to other heavy metal salts, such as those of lead, mercury, and thallium. iwu.edu This characteristic makes it an attractive reagent and catalyst in various chemical transformations.

The primary significance of bismuth(III) acetate lies in its role as a catalyst in organic synthesis. samaterials.com Its Lewis acidic nature allows it to activate substrates, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. samaterials.com For example, it has been successfully used as a catalyst for the synthesis of azlactones from aromatic aldehydes in a process known as the Erlenmeyer synthesis. iwu.eduresearchgate.net Research has also demonstrated its effectiveness in catalyzing the ring-opening polymerization of ethylene (B1197577) glycol diacetate, where it exhibits slightly higher catalytic activity than tin(II) octanoate. guidechem.com

Furthermore, bismuth(III) acetate serves as a crucial precursor in materials science for the synthesis of a wide range of bismuth-containing materials. samaterials.com These include bismuth oxide nanoparticles, bismuth salts, and coordination polymers. samaterials.com It is a key starting material for producing bismuth(III) sulfide (B99878) (Bi₂S₃), a compound used in solution-processable bulk heterojunction solar cells. sigmaaldrich.comsigmaaldrich.com It is also employed in the preparation of photocatalysts like gold-bismuth sulfide (Au–Bi₂S₃) heteronanostructures and bismuth titanate nanorods. sigmaaldrich.comsigmaaldrich.com In the ceramics industry, it is used to synthesize lead-free piezoelectric and ferroelectric materials, offering a non-toxic substitute for lead-based compounds. samaterials.com

Scope of Academic Inquiry into Bismuth(III) Acetate

The academic inquiry into bismuth(III) acetate is broad, spanning organic synthesis, materials science, and analytical chemistry. Researchers are actively exploring its catalytic potential in novel chemical reactions. For instance, it has been identified as a selective and inexpensive facilitator for the sequential protodeboronation of borylated indoles, a process that allows for the synthesis of diverse and complex indole (B1671886) derivatives. nih.gov

In materials science, the focus of research is on utilizing bismuth(III) acetate as a precursor to develop advanced materials with specific functionalities. Studies have detailed its use in preparing bismuth selenide (B1212193) thermoelectric thin films via electrochemical deposition. guidechem.com Another area of investigation is its application in creating composite photocatalysts, such as FePc/BiOBr, which are responsive to visible light. guidechem.com The synthesis of triarylbismuth compounds is another application that continues to be explored. sigmaaldrich.comsigmaaldrich.com

The structural and electronic properties of bismuth(III) acetate itself are also a subject of academic investigation. Advanced analytical techniques, such as solid-state 209Bi NMR spectroscopy and X-ray photoelectron spectroscopy (XPS), have been used to characterize the compound in detail. wikipedia.orgaip.org X-ray crystallography studies have revealed that the acetate ligands bind asymmetrically to the bismuth center. wikipedia.org These fundamental studies are crucial for understanding the compound's reactivity and for designing new applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bi(C2H3O2)3<br>C6H9BiO6 B3423270 Bismuth acetate CAS No. 29094-03-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bismuth;triacetate
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InChI

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
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InChI Key

WKLWZEWIYUTZNJ-UHFFFAOYSA-K
Source PubChem
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3]
Source PubChem
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Molecular Formula

Bi(C2H3O2)3, C6H9BiO6
Record name bismuth(III) acetate
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DSSTOX Substance ID

DTXSID101043458
Record name Bismuth acetate
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Molecular Weight

386.11 g/mol
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Physical Description

White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS]
Record name Bismuth acetate
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Solubility

INSOL IN WATER; SOL IN ACETIC ACID
Record name BISMUTH ACETATE
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Color/Form

WHITE CRYSTALS

CAS No.

22306-37-2, 29094-03-9
Record name Bismuth acetate
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Record name Bismuth acetate
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Record name Bismuth acetate
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Record name Bismuth triacetate
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Record name BISMUTH ACETATE
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Record name BISMUTH ACETATE
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Melting Point

MP: DECOMP
Record name BISMUTH ACETATE
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Synthetic Methodologies Involving Bismuth Iii Acetate

Bismuth(III) Acetate (B1210297) as a Precursor for Advanced Inorganic Materials

The application of bismuth(III) acetate as a starting material is pivotal in the development of sophisticated inorganic materials, particularly in the realm of nanotechnology. Its role as a bismuth source is central to the formation of high-purity bismuth-containing nanocrystals with specific morphologies and functionalities.

Synthesis of Bismuth Oxide Nanomaterials

Bismuth(III) acetate is a key ingredient in the fabrication of various bismuth oxide (Bi₂O₃) nanostructures. These materials are of significant interest due to their diverse crystalline phases and properties, which make them suitable for applications in catalysis, electronics, and medicine.

A notable application of bismuth(III) acetate is in the synthesis of bismuth oxide core-shell nanoparticles. One such example involves the creation of Bi₂O₃/HSA (human serum albumin) core-shell nanoparticles designed for X-ray imaging applications. The synthesis is achieved through the thermal decomposition of bismuth(III) acetate dissolved in ethylene (B1197577) glycol in the presence of an oxidizing agent. nih.govsigmaaldrich.com This process yields hydrophobic Bi₂O₃ nanoparticles with a diameter of 12.1 ± 3.0 nm. nih.govsigmaaldrich.com

To enhance their biocompatibility and stability in biological environments, these hydrophobic core nanoparticles are subsequently coated with human serum albumin (HSA) via a precipitation process. nih.govsigmaaldrich.com The resulting Bi₂O₃/HSA core-shell nanoparticles have a slightly larger diameter of 15.2 ± 3.5 nm. nih.govsigmaaldrich.com Elemental analysis of these core-shell nanoparticles reveals a bismuth weight percentage of 72.9%. nih.gov

PropertyValue
Core Nanoparticle Diameter12.1 ± 3.0 nm
Core-Shell Nanoparticle Diameter15.2 ± 3.5 nm
Bismuth Weight Percentage72.9%

Bismuth oxide nanorods (BONRs) have been synthesized using a green chemistry approach where the formation of bismuth acetate occurs in situ. In this method, a bismuth salt is dissolved in glacial acetic acid at an elevated temperature, leading to the formation of this compound within the reaction mixture. This is followed by the introduction of a plant extract, such as from Ficus benghalensis, which acts as a reducing and stabilizing agent. The mixture is stirred at 60°C, resulting in the formation of a precipitate. After purification and drying, brownish, powdered Bi₂O₃ nanorods are obtained.

Characterization of these nanorods confirms the synthesis of single-phase crystalline α-Bi₂O₃. The rod-like morphology is verified by scanning electron microscopy, with the average diameter of the nanorods found to be 388 nm. The wide bandgap of these synthesized BONRs has been determined to be 3.13 eV.

ParameterDescription
Synthesis Method Green synthesis involving in situ formation of this compound
Precursors Bismuth salt, Glacial acetic acid, Ficus benghalensis leaf extract
Reaction Temperature 60°C
Final Product α-Bi₂O₃ nanorods
Average Diameter 388 nm
Bandgap 3.13 eV

Fabrication of Bismuth Sulfide (B99878) Derivatives

Bismuth(III) acetate is also a preferred precursor for the synthesis of bismuth sulfide (Bi₂S₃) and its heterostructures. These materials are gaining attention for their potential in photovoltaic and photocatalytic applications due to their favorable electronic and optical properties.

In the field of photovoltaics, bismuth(III) acetate is employed as a starting material for the synthesis of Bi₂S₃ nanocrystals for use in solution-processable bulk heterojunction solar cells. A standard organometallic synthesis route involves heating a mixture of bismuth(III) acetate, oleic acid (OA), and 1-octadecene (ODE) at 90°C for 16 hours under an argon atmosphere. The temperature is then raised to 170°C.

A solution of hexamethyldisilathiane (HMS) in 1-octadecene is then rapidly injected into the flask. The injection temperature can be varied (50°C, 100°C, or 170°C) to control the size and morphology of the resulting Bi₂S₃ nanoparticles. This method allows for tuning the quantum size effect of the material, which is crucial for optimizing the performance of photovoltaic devices.

ParameterDescription
Bismuth Precursor Bismuth(III) acetate
Sulfur Precursor Hexamethyldisilathiane (HMS)
Solvents/Ligands Oleic acid (OA), 1-octadecene (ODE)
Initial Heating 90°C for 16 hours
Injection Temperature 50°C, 100°C, or 170°C

Bismuth(III) acetate is utilized in the preparation of gold-bismuth sulfide (Au-Bi₂S₃) heteronanostructures, which have shown promise as photocatalysts. While specific detailed synthetic protocols directly citing bismuth(III) acetate for Au-Bi₂S₃ are not extensively elaborated in the provided context, its role as a precursor for the Bi₂S₃ component is established. The synthesis of such heterostructures typically involves the formation of Bi₂S₃ nanostructures in the presence of a gold precursor, leading to the deposition of gold nanoparticles onto the surface of the bismuth sulfide, forming the Au-Bi₂S₃ heterojunctions that are critical for enhanced photocatalytic activity.

Preparation of Bismuth Titanate Photocatalysts

Bismuth titanate materials are of significant interest in photocatalysis due to their unique electronic and crystalline structures. This compound is a key reagent in the synthesis of these materials, enabling the formation of specific morphologies and compositions.

While various methods exist for the synthesis of bismuth titanate nanorods, a facile hydrothermal process can be employed. In a typical synthesis, this compound is used as the bismuth source. The process involves reacting the bismuth precursor with a titanium source under hydrothermal conditions, often without the need for additives. This method can yield bismuth titanate nanorods with a cubic Bi₂Ti₂O₇ phase. The dimensions of these nanorods can vary, with lengths and diameters reported in the ranges of 50–200 nm and up to 2 μm, respectively.

To enhance the photocatalytic activity of bismuth titanate, especially under visible light, carbon modification is a common strategy. A facile hydrothermal process can be utilized to create carbon-modified bismuth titanate (C-Bi₁₂TiO₂₀) nanorods. rsc.org In this synthesis, glucose is often used as the carbon source in conjunction with a bismuth precursor like this compound. rsc.org The mixture undergoes a hydrothermal reaction followed by calcination in an inert atmosphere, such as argon gas, at elevated temperatures. rsc.org This process results in the formation of C-Bi₁₂TiO₂₀ composites. The presence of carbon can significantly improve the separation of photogenerated electron-hole pairs, thereby enhancing the photocatalytic degradation efficiency of organic pollutants. rsc.org For instance, C-Bi₁₂TiO₂₀ photocatalysts have been shown to completely decompose Rhodamine B under irradiation. rsc.org

Synthesis of Bismuth Vanadate (B1173111) (BiVO₄) Photocatalysts via Precipitation

Bismuth vanadate (BiVO₄) is a well-known visible-light-driven photocatalyst. A straightforward precipitation method utilizing this compound can be employed for its synthesis. In this process, an aqueous solution of this compound is mixed with a solution of ammonium metavanadate at room temperature. ukm.my To induce the formation of a precipitate, a titrating agent such as ammonium hydrogen carbonate is added to the solution. ukm.my The resulting yellow precipitate is then filtered, washed, and dried. A final calcination step in air at a specific temperature, for example 450°C for 4 hours, yields the monoclinic phase of BiVO₄. ukm.my The starting bismuth precursor has been shown to influence the resulting crystal structure, with this compound favoring a more distorted monoclinic scheelite type BiVO₄. ukm.my

ParameterValue
Bismuth Precursor0.1M this compound Solution
Vanadium Precursor0.1M Ammonium Metavanadate Solution
Precipitating AgentAmmonium Hydrogen Carbonate
Drying Conditions60°C overnight
Calcination Temperature450°C
Calcination Duration4 hours in air flow
Resulting PhaseMonoclinic BiVO₄

Application in Complex Oxide Nanoparticle Synthesis

This compound is also a valuable precursor in the synthesis of more complex oxide nanoparticles, including multicomponent systems like bismuth zinc niobate and for doping existing crystal lattices such as strontium titanate.

A sol-gel method can be utilized for the synthesis of crystalline cubic bismuth zinc niobate pyrochlore (Bi₁.₅ZnNb₁.₅O₇) nanoparticles. core.ac.uk In this approach, this compound serves as the bismuth source, along with appropriate precursors for zinc and niobium, in a diol-based solvent system. core.ac.uk The process involves the formation of an air-stable and precipitate-free sol, which is then dried and calcined to decompose organic components and promote crystallization. core.ac.uk The final annealing temperature plays a crucial role in determining the size of the resulting nanoparticles. core.ac.uk

Annealing Temperature (°C)Average Nanoparticle Size (nm)
4506
60060
70085

This compound can be effectively used to dope strontium titanate (SrTiO₃), modifying its structural and optical properties. A common technique for this is the Chemical Solution Deposition (CSD) method. unimap.edu.my In this process, a solution containing strontium and titanium precursors is doped with varying concentrations of this compound. unimap.edu.my This solution is then deposited onto a substrate, often using a spin coating technique, followed by an annealing process to form the doped thin film. unimap.edu.my The incorporation of bismuth into the SrTiO₃ lattice, where the larger bismuth ions (1.32 Å) substitute the smaller strontium ions (1.17 Å), leads to an increase in the lattice parameters of the cubic crystal structure. unimap.edu.my

This compound Concentration (wt%)Lattice Parameter (Å)Film Thickness (μm)
03.8353.9
0.53.8374.3
1.03.9094.7
1.53.9135.1

Formation of Triarylbismuth Compounds

Bismuth(III) acetate is a key starting material for the synthesis of triarylbismuth compounds. A notable method involves the reaction of bismuth(III) carboxylates, such as bismuth(III) acetate, with sodium tetraarylborate salts (Na[BAr₄]). This reaction provides an efficient route to produce both symmetrical and unsymmetrical triarylbismuthines under mild conditions. The aryl group transfer from the tetraarylborate anion to the bismuth(III) center can be carried out in solvents like ethanol, tetrahydrofuran, or acetone. This methodology allows for the formation of various triarylbismuth compounds by selecting the appropriate tetraarylborate salt. For instance, reacting bismuth(III) acetate with sodium tetraphenylborate yields triphenylbismuth.

Production of Ultra-High Purity Compounds and Nanoscale Materials

High-purity bismuth(III) acetate is utilized as a precursor in the synthesis of various ultra-high purity compounds and advanced nanoscale materials. Its controlled decomposition or reaction allows for the formation of materials with specific morphologies and properties.

Bismuth(III) acetate is a common starting material for the production of bismuth-containing nanomaterials. For example, it is used in the synthesis of:

Bismuth(III) sulfide (Bi₂S₃) nanoparticles and nanorods, which have applications in optoelectronic devices and solar cells.

Bismuth titanate (Bi₄Ti₃O₁₂) nanorods , which are of interest for their photocatalytic properties.

Gold-bismuth sulfide (Au–Bi₂S₃) heteronanostructures , which also exhibit potential as photocatalysts.

The use of high-purity bismuth(III) acetate is crucial in these syntheses to ensure the desired purity and performance of the final nanomaterials. Furthermore, methods have been developed for the preparation of high-purity this compound itself, which is essential for its application in producing these advanced materials.

Catalytic Applications of Bismuth(III) Acetate in Organic Synthesis

The Lewis acidic nature of the bismuth(III) ion, combined with its low toxicity and cost, makes bismuth(III) acetate an attractive catalyst for various organic transformations.

Catalysis of Erlenmeyer Synthesis for Azlactone Preparation

Bismuth(III) acetate has been identified as an effective catalyst for the Erlenmeyer synthesis of azlactones. This reaction involves the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride (B1165640). Traditionally, this synthesis requires stoichiometric amounts of sodium acetate. However, using a catalytic amount (e.g., 10 mol%) of bismuth(III) acetate can lead to comparable or even better yields of the desired azlactone.

The use of bismuth(III) acetate offers several advantages, including milder reaction conditions, simpler work-up procedures, and the avoidance of large quantities of base. In the absence of the bismuth catalyst, the reaction yields are significantly lower. Research has shown that a variety of aromatic aldehydes can be successfully converted to their corresponding azlactones using this method.

Yields of Azlactones from Aromatic Aldehydes using Bismuth(III) Acetate Catalyst
Aromatic Aldehyde (ArCHO)Yield (%)
Benzaldehyde88
p-Nitrobenzaldehyde74
m-Nitrobenzaldehyde74
p-Methylbenzaldehyde78
p-Methoxybenzaldehyde56
m-Methoxybenzaldehyde60
3,4-Dimethoxybenzaldehyde76
p-Chlorobenzaldehyde60
m-Chlorobenzaldehyde76

Facilitation of Functional Group Transformations

While various bismuth(III) salts are known to catalyze a range of functional group transformations due to their Lewis acidity, the specific applications of bismuth(III) acetate in some of these areas are less extensively documented than for other salts like bismuth(III) triflate or bismuth(III) chloride.

The ring-opening of epoxides is a significant transformation in organic synthesis, and various Lewis acids are employed as catalysts. Bismuth(III) salts such as bismuth(III) chloride (BiCl₃), bismuth(III) bromide (BiBr₃), and bismuth(III) nitrate (B79036) (Bi(NO₃)₃) have been shown to effectively mediate the regioselective ring-opening of epoxides to form products like halohydrins and β-hydroxy nitrates. While the general catalytic activity of Bi(III) compounds in these reactions is established, specific and detailed research findings on the use of bismuth(III) acetate for this purpose are not as prevalent in the surveyed scientific literature.

The protection of carbonyl groups as ketals and their subsequent deprotection are common steps in multi-step organic synthesis. Bismuth(III) compounds, owing to their Lewis acidic character, can facilitate these transformations. For instance, bismuth(III) triflate has been reported as an efficient catalyst for the formation of acetals and ketals from aldehydes and ketones. Similarly, bismuth(III) nitrate has been used for the chemoselective deprotection of acetals and ketals. However, similar to epoxide opening, the specific use of bismuth(III) acetate as a catalyst for either the formation or deprotection of ketals is not widely reported, with other bismuth salts being more commonly cited for these applications.

Alcohol Oxidation
Aromatic Hydrocarbon Nitration

There is a lack of specific research in the existing scientific literature detailing the use of bismuth(III) acetate for the nitration of aromatic hydrocarbons. Studies on bismuth-mediated nitration reactions have predominantly focused on other bismuth salts, such as bismuth subnitrate and bismuth nitrate, as effective nitrating agents. iwu.eduacs.orgresearchgate.net

Nitro Reduction

Detailed research findings on the application of bismuth(III) acetate as a catalyst or reagent for the reduction of nitro compounds are not available in the current scientific literature.

Epoxide Rearrangement

The scientific literature does not currently contain specific studies on the use of bismuth(III) acetate as a catalyst for epoxide rearrangement. Research in this area has highlighted the catalytic activity of other bismuth salts, such as bismuth(III) triflate and bismuth(III) oxide perchlorate, in promoting this transformation. researchgate.net

Acylation Reactions (e.g., Formate, Acetate, Benzoate Derivatization)

Bismuth(III) acetate has been shown to be an effective reagent for acylation reactions, particularly for the acetylation of amines and alcohols. researchgate.net The reaction of bismuth triacetate with amines and alcohols, typically at elevated temperatures around 150°C, yields the corresponding N-acetylated and O-acetylated products. researchgate.net

Furthermore, bismuth(III) acetate can facilitate the conversion of formanilides to acetanilides. researchgate.net When formanilide is heated with bismuth(III) acetate at 200°C, it is converted to acetanilide in a 71% yield, with the concurrent formation of bismuth metal. researchgate.net This indicates a reductive acetylation process. In contrast, the reaction with propionanilide under similar conditions does not lead to the reduction of the bismuth salt and results in a mixture of amides. researchgate.net

A catalytic system comprising Bismuth(III) acetate and a chiral phosphoric acid (CPA) has been utilized in asymmetric allylation reactions, which are a form of acylation. researchgate.net

Acylation TypeSubstrateProductYield (%)Conditions
AcetylationAminesN-acetylated amines-~150°C
AcetylationAlcoholsO-acetylated alcohols-~150°C
AcetylationFormanilideAcetanilide71200°C
Transesterification Processes

There is no specific information available in the current scientific literature regarding the use of bismuth(III) acetate as a catalyst for transesterification processes. While other metal acetates have been explored for this purpose, dedicated research on bismuth(III) acetate's catalytic activity in transesterification is lacking. scielo.br

Oxidation of Acyloins to Diketones

Bismuth(III) acetate is implicated as the active oxidizing agent in the conversion of acyloins (α-hydroxy ketones) to 1,2-diketones. While bismuth(III) oxide in acetic acid is often cited as the reagent for this transformation, it is proposed that bismuth triacetate is formed in situ and acts as the true oxidant. iwu.edu This method is noted for its efficiency and selectivity for the α-hydroxy ketone moiety. iwu.edu

The oxidation of various benzoins to their corresponding benzils has been accomplished using a system of bismuth(III) nitrate in the presence of copper(II) acetate, highlighting the role of the acetate ligand in facilitating this transformation. acs.orgresearchgate.netiwu.eduiwu.eduscispace.com This procedure is considered an attractive method due to the relatively low cost and toxicity of the bismuth compounds involved. iwu.eduiwu.edu For sensitive substrates like furoin, this bismuth-based oxidation method has been found to be superior to other techniques, such as those employing copper-catalyzed ammonium nitrate. iwu.edu

Acyloin SubstrateDiketone ProductReagent SystemYield (%)
BenzoinBenzilBi(NO₃)₃·5H₂O / Cu(OAc)₂High
Substituted BenzoinsSubstituted BenzilsBi(NO₃)₃·5H₂O / Cu(OAc)₂High
FuroinFurilBi₂O₃ in Acetic Acid-
Allylic Oxidation of Unsaturated Steroids

Bismuth(III) acetate serves as a key reactive species in the oxidation of α-hydroxyketones, particularly within steroid and terpene chemistry. While bismuth(III) oxide (Bi₂O₃) is the reagent added, it is proposed that bismuth(III) acetate, Bi(OAc)₃, is formed in situ when the reaction is conducted in refluxing acetic acid. This in situ-generated compound is believed to be the true oxidant responsible for the chemical transformation. nih.goviwu.edu

This classical and selective process has been widely applied in the synthesis of complex natural products. Its value lies in its chemical selectivity, allowing for the oxidation of α-hydroxyketones to the corresponding diones while leaving other sensitive functional groups intact. nih.gov For instance, this method has been instrumental in preparing intermediates for steroid synthesis, as the labile spirostan side chain of hecogenin remains unaffected during the oxidation of the 11-keto-12β-hydroxy moiety. nih.gov The reaction concludes with the reduction of the active bismuth(III) species to elemental bismuth, which precipitates as a dark powder. nih.gov

While other bismuth salts, such as bismuth(III) chloride (BiCl₃) in combination with t-butyl hydroperoxide, are also effective for the direct allylic oxidation of Δ⁵-steroids to Δ⁵-7-oxosteroids, the Bi₂O₃/acetic acid system highlights a pathway where bismuth(III) acetate is the key oxidative agent. nih.govresearchgate.net

Oxidative Rearrangement of Tertiary Allylic Alcohols

The oxidative rearrangement of tertiary allylic alcohols is a valuable transformation in organic synthesis. However, a review of the scientific literature indicates that while various reagents, such as those based on hypervalent iodine, are used for this purpose, specific methodologies employing bismuth(III) acetate as the catalyst or oxidant are not prominently documented.

Sequential One-Pot Deprotection-Oxidation of Silyl Ethers

The conversion of protected alcohols, such as silyl ethers, back to their corresponding carbonyl compounds via a one-pot deprotection-oxidation sequence is an important synthetic strategy. While this transformation has been achieved using certain bismuth(III) salts like bismuth(III) triflate as a catalyst, there is a lack of specific, detailed research findings on the use of bismuth(III) acetate for this sequential one-pot reaction in the surveyed literature. organic-chemistry.org

Promotion of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Mannich Reaction

The Mannich reaction, a three-component condensation to form β-amino carbonyl compounds, is a fundamental carbon-carbon bond-forming reaction. This transformation is often catalyzed by Lewis or Brønsted acids. While various bismuth salts, including bismuth(III) nitrate and bismuth(III) triflate, have been proven to be effective catalysts for this reaction, specific literature detailing the application of bismuth(III) acetate as the primary catalyst for the Mannich reaction is not extensively available. researchgate.netsemanticscholar.orgnih.gov

Intramolecular Sakurai Cyclization

The intramolecular Sakurai cyclization is a powerful method for constructing cyclic compounds, proceeding via the reaction of an electrophile with an allylsilane. Lewis acids are typically required to activate the electrophile. Although this reaction is known to be promoted by various bismuth(III) salts, such as bismuth(III) triflate, specific examples that utilize bismuth(III) acetate as the catalyst are not well-documented in the available scientific literature. nih.govcore.ac.ukrsc.org

Imine Allylation

Bismuth(III) acetate has been identified as a highly effective catalyst in the enantioselective allylation of ketimines, a key method for forming chiral homoallylic amines. nih.gov Specifically, a binary acid system combining bismuth(III) acetate and a chiral phosphoric acid (CPA) promotes the asymmetric allylation of isatin-derived ketimines with allylboronates. nih.gov This catalytic system affords chiral 3-allyl-3-aminooxindoles, which contain a quaternary stereogenic carbon center, in excellent yields and high enantioselectivities. nih.govnih.gov

In optimizing the reaction conditions, various bismuth salts were tested, and bismuth(III) acetate was found to be superior to other salts like bismuth(III) triflate, which resulted in both low yield and poor enantioselectivity under the same conditions. nih.gov The combination of 1 mol% Bi(OAc)₃ with 2 mol% of a chiral phosphoric acid ligand in diethyl ether at room temperature was established as the optimal condition. nih.gov

Control experiments confirmed the synergistic action between bismuth(III) acetate and the chiral phosphoric acid. Using only Bi(OAc)₃ resulted in a racemic product, while using only the chiral phosphoric acid led to a very low yield, demonstrating that both components are necessary for high efficiency and enantioselectivity. nih.gov

Table 1. Bismuth(III) Acetate-Catalyzed Asymmetric Allylation of Isatin-Derived Ketimines
Substrate (Ketimine)Time (h)Yield (%)Enantiomeric Ratio (er)
N-Boc, 5-Me0.59998.5:1.5
N-Boc, 5-F0.59999.0:1.0
N-Boc, 5-Cl0.59999.5:0.5
N-Boc, 5-Br0.59999.5:0.5
N-Cbz, H19798.5:1.5

Data derived from studies on the asymmetric allylation of isatin-derived ketimines using a Bi(OAc)₃/Chiral Phosphoric Acid catalyst system. nih.gov

Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, involves the reaction of an active methylene compound with an aldehyde or ketone. While various bismuth salts have been explored as catalysts for this transformation, specific and detailed research focusing exclusively on the application of bismuth(III) acetate is not extensively documented in the available literature. General reviews on the use of bismuth compounds in organic synthesis suggest their utility in this type of condensation reaction.

Reformatsky Reaction

The Reformatsky reaction creates β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound, traditionally using metallic zinc. The exploration of alternative and milder catalysts has led to the investigation of various metal salts. While some bismuth compounds, such as bismuth(III) chloride in combination with other metals, have been reported in Reformatsky-type reactions, dedicated studies detailing the catalytic role of bismuth(III) acetate in this specific transformation are limited.

Thiourea Guanylation

The guanylation of thioureas is a crucial method for the synthesis of substituted guanidines. This reaction often requires a thiophilic promoter to activate the thiourea. Catalytic systems involving other bismuth salts, such as bismuth iodide and bismuth nitrate, have been successfully developed for this purpose. ufba.brmdpi.com These catalysts facilitate the desulfurization of thiourea and subsequent reaction with an amine. ufba.br However, the specific application of bismuth(III) acetate as a catalyst in thiourea guanylation is not well-documented in the reviewed scientific literature.

Sequential Protodeboronation of Borylated Indoles

A significant and well-documented application of bismuth(III) acetate is its use as a safe, inexpensive, and selective catalyst for the sequential protodeboronation of borylated indoles. researchgate.net This methodology offers a strategic advantage in the synthesis of complex molecules by allowing for the precise removal of boronate groups, which are often installed via iridium-catalyzed C-H borylation. researchgate.net Bismuth(III) acetate provides a milder and more selective alternative to other transition metal catalysts like iridium and palladium for this transformation. researchgate.net A key advantage is that the reactions can be conducted under air, whereas methods using iridium or palladium often require an inert atmosphere. researchgate.net

Bismuth(III) acetate demonstrates high regioselectivity in the protodeboronation of di- and triborylated indoles. researchgate.net Research shows that the sequential removal of boronate groups (in the form of Bpin) generally occurs in the reverse order of their installation via iridium-catalyzed borylation. researchgate.net For unprotected indoles, iridium-catalyzed borylation typically installs the first Bpin group at the C2 position, followed by subsequent borylation at the C7 position. researchgate.net

When these 2,7-diborylated indoles are treated with bismuth(III) acetate in methanol, selective protodeboronation occurs preferentially at the C2 position, yielding the C7-borylated indole (B1671886). researchgate.net Further reaction can then remove the C7-boronate group. This predictable selectivity allows for the controlled synthesis of specific borylated indole isomers from a single multiply-borylated precursor. researchgate.net

Table 1: Regioselective Protodeboronation of a Diborylated Indole Derivative

Starting MaterialCatalystSolventPosition of ProtodeboronationProduct
2,7-di(Bpin)-6-fluoroindoleBi(OAc)₃MethanolC27-Bpin-6-fluoroindole

The utility of bismuth(III) acetate-catalyzed protodeboronation is significantly enhanced when integrated with iridium-catalyzed C-H borylation. researchgate.net This combination forms a powerful synthetic strategy where multiple C-H bonds on an indole scaffold are first borylated, and then specific boronate groups are selectively removed using bismuth(III) acetate. researchgate.net This borylation/protodeboronation sequence provides access to a diverse range of borylated indole substitution patterns that would be difficult to obtain through direct borylation alone. researchgate.net By carefully tuning the conditions for both the borylation and the deboronation steps, chemists can strategically functionalize the indole core. researchgate.net

The mild and selective nature of bismuth(III) acetate-catalyzed protodeboronation makes it highly suitable for the late-stage functionalization of complex molecules, such as pharmaceuticals. researchgate.net Late-stage functionalization is a critical strategy in drug discovery for modifying lead compounds to improve their properties. The ability to selectively remove a directing or temporary boronate group without affecting other sensitive functionalities is a key advantage. researchgate.net

This was demonstrated in the functionalization of the 5-HT receptor agonist, Sumatriptan. researchgate.net The indole core of Sumatriptan was first converted to its 2,7-diborylated derivative. Subsequent treatment of the crude product with bismuth(III) acetate selectively cleaved the C2-Bpin group, yielding the C7-borylated Sumatriptan derivative in high yield (85% by HPLC), showcasing the strategy's effectiveness on a complex pharmaceutical scaffold. researchgate.net

Catalysis of Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. While specific studies on bismuth(III) acetate are not available, other bismuth(III) salts have been explored as catalysts for these reactions.

Cyclization of Amino-Alkenes

The intramolecular hydroamination of amino-alkenes is a powerful strategy for the synthesis of cyclic amines. Research in this area has primarily focused on catalysts other than bismuth(III) acetate. For instance, various transition metal catalysts, including those based on rhodium and palladium, have been extensively studied for their ability to effect the cyclization of amino-alkenes with high efficiency and selectivity. Lewis acid catalysis, a likely mode of action for bismuth(III) compounds, can also promote these cyclizations, typically through activation of the alkene moiety. While it is plausible that bismuth(III) acetate could catalyze such reactions, specific experimental evidence is not present in the current body of scientific literature.

Transformations of Amino-Allenes

The hydroamination of allenes offers a direct route to allylic amines and other valuable nitrogen-containing structures. The reactivity of allenes towards hydroamination has been investigated using various catalytic systems, including silver and gold complexes. These catalysts are effective in promoting the cyclization of amino-allenes to afford functionalized pyrrolines and other heterocyclic structures. Although bismuth(III) compounds are known to activate unsaturated systems, their specific application in the transformation of amino-allenes, particularly using bismuth(III) acetate, has not been reported.

Cyclization of Amino-Enynes

The intramolecular cyclization of amino-enynes represents a sophisticated approach to the construction of complex nitrogen-containing polycyclic systems. This type of transformation often proceeds through a cascade mechanism involving the activation of the alkyne or enyne functionality. While bismuth-based catalysts have been employed in the cyclization of related systems, there is no specific literature describing the use of bismuth(III) acetate for the cyclization of amino-enynes.

Mediation of Substitution Reactions

The substitution of hydroxyl groups in allylic and propargylic alcohols is a fundamental transformation in organic synthesis, providing access to a wide array of functionalized molecules. Bismuth(III) compounds, acting as Lewis acids, can facilitate these reactions by promoting the formation of a carbocationic intermediate.

Allylic Alcohol Substitutions

The substitution of the hydroxyl group in allylic alcohols with various nucleophiles is a well-established synthetic method. While direct mediation by bismuth(III) acetate has not been detailed, other bismuth salts have shown activity. For example, bismuth(III) triflate has been used to promote the substitution of allylic alcohols. The reaction likely proceeds through the formation of an allylic carbocation, which is then trapped by a nucleophile.

Table 1: Representative Bismuth(III)-Catalyzed Allylic Substitution (Hypothetical for this compound)

Entry Allylic Alcohol Substrate Nucleophile Bismuth Catalyst Solvent Product Yield (%)
1 Cinnamyl alcohol Aniline Bi(OAc)₃ Dichloromethane N-cinnamylaniline Data not available

Note: This table is hypothetical and for illustrative purposes only, as no specific data for bismuth(III) acetate in this reaction is available in the literature.

Propargylic Alcohol Substitutions

Propargylic substitution reactions are valuable for the synthesis of functionalized alkynes. Bismuth(III) chloride has been reported to catalyze the substitution of propargylic alcohols with various carbon- and heteroatom-centered nucleophiles. rsc.org The reaction is believed to proceed via a bismuth-alkyne π-complex, which facilitates the departure of the hydroxyl group and subsequent nucleophilic attack. While these findings with BiCl₃ suggest the potential for bismuth(III) acetate to mediate similar transformations, dedicated studies are required to confirm its efficacy.

Table 2: Representative Bismuth(III)-Catalyzed Propargylic Substitution (Hypothetical for this compound)

Entry Propargylic Alcohol Substrate Nucleophile Bismuth Catalyst Solvent Product Yield (%)
1 1-Phenylprop-2-yn-1-ol Thiophenol Bi(OAc)₃ Acetonitrile 1-Phenyl-1-(phenylthio)prop-2-yne Data not available

Note: This table is hypothetical and for illustrative purposes only, as no specific data for bismuth(III) acetate in this reaction is available in the literature.

Benzylic Alcohol Substitutions

The use of Bismuth(III) acetate as a catalyst for the direct substitution of the hydroxyl group in benzylic alcohols is not extensively documented in scientific literature. While the broader family of bismuth compounds, particularly Bismuth(III) triflate (Bi(OTf)₃) and Bismuth(III) chloride (BiCl₃), are recognized as effective catalysts for various transformations involving benzylic alcohols, specific applications of Bismuth(III) acetate in this context are not readily found. rsc.orgorganic-chemistry.org

Research into bismuth-catalyzed reactions often highlights the utility of salts with non-coordinating anions, like triflate, for activating alcohols towards nucleophilic substitution. rsc.orgorganic-chemistry.org These catalysts facilitate reactions such as amination, azidation, and allylation of benzylic alcohols. rsc.orgorganic-chemistry.org For instance, Bismuth(III) triflate has been successfully employed in the direct azidation of secondary benzylic alcohols with trimethylsilyl azide, providing high yields under mild conditions. organic-chemistry.org Similarly, combinations of Bi(OTf)₃ and other reagents have been used to promote the substitution of benzylic alcohols with sulfonamides, carbamates, and carboxamides. rsc.org

However, detailed studies or established protocols specifying the use of Bismuth(III) acetate for these types of benzylic substitutions are conspicuously absent in the surveyed literature. The reactivity and catalytic activity of bismuth compounds are highly dependent on the nature of the counter-ion, and it appears the acetate ligand does not render the bismuth center as effective for this particular class of reactions compared to triflate or halide counterparts. Therefore, no detailed research findings or data tables for Bismuth(III) acetate-mediated benzylic alcohol substitutions can be provided.

Mechanistic and Theoretical Investigations of Bismuth Iii Acetate Reactivity

Computational and Quantum Mechanical Studies

Modeling of Reaction Intermediates and Transition States

The mechanistic pathways and catalytic cycles involving bismuth(III) acetate (B1210297) are often elucidated through advanced computational methodologies, with Density Functional Theory (DFT) playing a pivotal role in understanding chemical reactivity diva-portal.orgtdx.catnih.govtudelft.nl. These theoretical investigations are essential for characterizing transient species such as reaction intermediates and for mapping the energetic landscape of chemical transformations by modeling transition states diva-portal.orgtdx.catnih.govtudelft.nl. Such in-depth analyses provide critical insights into the reaction mechanisms, enabling a deeper understanding of how bismuth(III) acetate functions as a catalyst nih.gov.

Modeling of Reaction Intermediates

Computational studies are employed to identify and analyze potential reaction intermediates that may form during catalytic processes involving bismuth(III) acetate. While specific detailed computational models of intermediates directly for bismuth(III) acetate in common organic reactions are not extensively detailed in the available literature, the general approach involves DFT calculations to determine the stability and reactivity of proposed intermediate structures diva-portal.orgtdx.catnih.govtudelft.nl. For instance, in related bismuth chemistry, such as material synthesis, DFT has been used to assess the thermodynamic impact of intermediates like Bi₂O₂CO₃ on reaction pathways escholarship.org. The application of similar computational techniques to bismuth(III) acetate would involve modeling potential coordination complexes or activated species formed between the catalyst and substrates, providing insights into their role within the catalytic cycle.

Modeling of Transition States

The characterization of transition states is fundamental to understanding the kinetics and activation barriers of catalyzed reactions. DFT calculations are a primary tool for identifying these high-energy configurations along a reaction pathway, thereby revealing the rate-determining steps diva-portal.orgtdx.catresearchgate.net.

In the context of bismuth(III) acetate's catalytic activity, theoretical investigations have provided specific insights into transition state structures. For example, in the protodeboronation of indoles catalyzed by bismuth(III) acetate, a combination of experimental and theoretical studies suggests that the C-H borylation step proceeds through a transition state exhibiting significant proton transfer character acs.org. This implies a concerted process where a proton is transferred while new bonds are formed, with the bismuth catalyst playing a crucial role in orienting the reactants and stabilizing this transition state. While specific activation energy values are not detailed in the provided snippets, the qualitative description of the transition state's nature is a key theoretical finding acs.org.

Data Table: Computational Modeling Insights for Bismuth(III) Acetate Catalysis

Computational MethodReaction Context / Substrate ClassModeled SpeciesKey Theoretical Finding / InsightReference
DFTProtodeboronation of IndolesTransition StateFavors a model with significant proton transfer character acs.org
DFTGeneral Catalysis StudiesIntermediates, Transition StatesElucidation of structures, energetic profiles, and reaction mechanisms diva-portal.orgtdx.catnih.govtudelft.nl

Compound List:

Bismuth(III) acetate

Bismuth(III) species

Bi₂O₂CO₃

Indoles

Arylboronic acids

Proton

Advanced Characterization Techniques Applied to Bismuth Iii Acetate Systems

Crystallographic and Morphological Analysis

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase purity, and lattice parameters of solid materials. For bismuth(III) acetate (B1210297), XRD analysis has provided crucial information regarding its molecular arrangement. Studies utilizing X-ray crystallography have revealed that the acetate ligands in bismuth(III) acetate exhibit asymmetric binding to the central bismuth(III) ion, leading to a distorted coordination environment around the bismuth atom. This asymmetric binding results in significant variations in bismuth-oxygen (B8504807) bond lengths, with some bonds being shorter (approximately 2.3 Å) and others longer (approaching 2.6 Å) . While direct XRD patterns of pure bismuth(III) acetate are not extensively detailed in the provided snippets, XRD is frequently employed to identify the crystalline phases of bismuth(III) oxide or other bismuth-based materials synthesized using bismuth(III) acetate as a precursor chimicatechnoacta.ruresearchgate.netairitilibrary.comresearchgate.net. For instance, XRD patterns of indium-stabilized bismuth oxide powders derived from bismuth(III) acetate have been analyzed to confirm the presence of the δ-phase bismuth oxide, with characteristic peaks indexed to its face-centered cubic unit cell researchgate.net.

Table 1: X-ray Diffraction Findings for Bismuth(III) Acetate Systems

Structural FeatureDescriptionReference(s)
Acetate Ligand BindingAsymmetric binding to the central bismuth(III) ion, creating a distorted environment.
Bismuth-Oxygen Bond LengthsVariable, with some bonds ~2.3 Å and others ~2.6 Å.
Derived MaterialsUsed to identify crystalline phases of bismuth(III) oxide and other bismuth compounds. chimicatechnoacta.ruresearchgate.netairitilibrary.comresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is invaluable for visualizing the surface topography and morphology of materials at the micro and nanoscale. SEM analyses of systems involving bismuth(III) acetate have provided insights into particle shape, size distribution, and surface texture. For example, in studies involving the preparation of bismuth-doped titanium surfaces using bismuth acetate, SEM images revealed micro-porous morphologies that were comparable to control samples. Magnified SEM images indicated the presence of nano-scale particles on the bismuth-nitrate-doped surfaces, suggesting variations in surface features influenced by the doping precursor researchgate.netairitilibrary.com. In other contexts, SEM has been used to characterize the morphology of bismuth oxide nanorods mdpi.com and bismuth nanoparticle clusters embedded within graphene paper-Nafion composite electrodes unict.it. The flake-like morphology of bismuth subcarbonate nanostructures, potentially synthesized using this compound precursors, has also been observed via SEM, with particle dimensions reported around 200 nm in length and 160 nm in breadth acs.org.

Table 2: Scanning Electron Microscopy (SEM) Observations in Bismuth(III) Acetate Related Systems

Sample/SystemMorphologyKey ObservationReference(s)
Bismuth-doped Titanium (BA)Micro-porousSimilar to control; nano-scale particles observed on BN surface. researchgate.netairitilibrary.com
Bismuth Subcarbonate NanostructuresFlake-likeParticle sizes ~200 nm (length), ~160 nm (breadth). acs.org
Bismuth Oxide NanorodsNanorodCharacterized by SEM for morphology and size. mdpi.com
Graphene Paper-Nafion-Bi NanostructuresNanoparticle clustersEmbedded within the Nafion film. unict.it

Atomic Force Microscopy (AFM) for Surface Roughness

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that quantifies surface topography and roughness at the nanometer scale. AFM studies on materials prepared using bismuth compounds, including those potentially derived from bismuth(III) acetate, have provided quantitative roughness data. For instance, in the characterization of graphene paper-Nafion-Bi nanostructures, AFM revealed a root mean square (RMS) roughness of 0.6 nm for the electrode surface before bismuth deposition. After bismuth deposition, flat regions maintained an RMS roughness of 0.6 nm, while aggregated structures attributed to bismuth nanoparticles exhibited a higher RMS roughness of 6.8 nm unict.it. In studies on bismuth ferrite (B1171679) nanostructured thin films, AFM confirmed that increasing deposition cycles led to an increase in surface roughness (Rq), reaching approximately 6 nm, and an increase in median grain size from ~35 nm to ~55 nm sciforum.net. These measurements highlight the sensitivity of AFM in characterizing surface irregularities and nanoscale features.

Table 3: Atomic Force Microscopy (AFM) Roughness Data in Bismuth(III) Acetate Related Systems

Sample/SystemRoughness ParameterValueReference(s)
Graphene Paper-Nafion-Bi Nanostructures (before Bi)RMS0.6 nm unict.it
Graphene Paper-Nafion-Bi Nanostructures (after Bi, flat)RMS0.6 nm unict.it
Graphene Paper-Nafion-Bi Nanostructures (aggregated)RMS6.8 nm unict.it
Bismuth Ferrite Films (3 deposition cycles)Rq~6 nm (Rq) sciforum.net
Bismuth Ferrite Films (10 deposition cycles)Rq~6 nm (Rq) sciforum.net

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Morphology

Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities, enabling detailed analysis of nanoparticle size, morphology, and internal structure. TEM has been instrumental in characterizing bismuth-based nanomaterials synthesized using bismuth(III) acetate. For example, TEM studies on bismuth nanoparticles have shown them to be spherical, with average particle sizes ranging between 10 and 30 nanometers researchgate.net. In the characterization of bismuth subcarbonate nanostructures, TEM micrographs revealed a flake-like morphology with dimensions approximately 200 nm in length and 160 nm in breadth acs.org. Furthermore, TEM has been employed to study silica-encapsulated bismuth nanoparticles, observing the core nanoparticle structures and the integrity of the silica (B1680970) shells during phase transitions psu.edu. The average crystalline size of Bi-salophen particles, a complex potentially synthesized using bismuth precursors, was reported to be 86 nm, as determined by TEM researchgate.net.

Table 4: Transmission Electron Microscopy (TEM) Size and Morphology Data in Bismuth(III) Acetate Related Systems

Sample/SystemMorphologySize/DimensionReference(s)
Bismuth NanoparticlesSphericalAverage particle size: 10–30 nm researchgate.net
Bismuth Subcarbonate NanostructuresFlake-like~200 nm (length), ~160 nm (breadth) acs.org
Bi-salophen ParticlesCrystallineAverage crystalline size: 86 nm researchgate.net
Silica-encapsulated Bismuth NanoparticlesNanoparticle cores(Size not explicitly stated for core) psu.edu

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and decomposition pathways of chemical compounds like bismuth(III) acetate.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature, providing information about decomposition, dehydration, or other mass-loss events. TGA studies on bismuth-containing compounds, often synthesized using bismuth(III) acetate as a precursor, reveal characteristic thermal behaviors. For instance, the TGA of a Bi-salophen complex indicated a total weight loss of approximately 66 wt.% over the temperature range studied (room temperature to 600°C) researchgate.net. In the analysis of bismuth(III) gels, TGA typically shows an initial weight loss around 50°C, attributed to the evaporation of residual solvents, and a more significant weight loss of approximately 20% occurring between 200°C and 400°C, corresponding to the decomposition of the organic components unav.educsic.es. Bismuth(III) acetate itself is characterized by TGA to confirm its thermal stability .

Table 5: Thermogravimetric Analysis (TGA) Findings for Bismuth(III) Acetate Related Systems

Sample/SystemTemperature Range (°C)Weight Loss (%)DescriptionReference(s)
Bi-salophen complexRoom temp. to 600~66%Total weight loss researchgate.net
Bismuth(III) gels~50~5%Evaporation of solvents unav.educsic.es
Bismuth(III) gels200–400~20%Decomposition of organic components unav.educsic.es

Thermal Decomposition Studies of Bismuth(III) Acetate

Thermal decomposition studies specifically on bismuth(III) acetate have elucidated its transformation into bismuth(III) oxide. Research indicates that the thermal decomposition of bismuth(III) acetate can lead to the formation of new polymorphs of bismuth(III) oxide. A notable finding is the observation of a phase transition occurring between 370°C and 390°C. This transition is characterized as irreversible and exothermic, resulting in the formation of different crystalline structures of bismuth(III) oxide depending on the decomposition temperature amanote.comnii.ac.jp. Below 370°C, decomposition yields a new polymorph of bismuth(III) oxide, while above 390°C, the α-polymorph of bismuth(III) oxide is predominantly formed nii.ac.jp. These studies are critical for controlling the synthesis of specific bismuth oxide phases by managing thermal processing parameters.

Table 6: Thermal Decomposition Studies of Bismuth(III) Acetate

ProcessKey ObservationTemperature Range (°C)Nature of ReactionReference(s)
Thermal Decomposition of Bismuth(III) AcetateFormation of new Bismuth(III) oxide polymorphs.370–390Irreversible, exothermic nii.ac.jp
Decomposition below 370°CFormation of a new polymorph of Bismuth(III) oxide.< 370 nii.ac.jp
Decomposition above 390°CFormation of α-Bismuth(III) oxide.> 390 nii.ac.jp

Surface and Elemental Composition Analysis

Understanding the elemental makeup and surface characteristics of bismuth(III) acetate is crucial for its synthesis, application, and performance in various materials. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Energy-Dispersive X-ray Spectroscopy (EDX), and Elemental Analysis are vital in this regard.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Ion Release Studies

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the quantitative determination of elemental compositions. It excels in detecting trace amounts of elements, making it suitable for studying ion release from bismuth(III) acetate, particularly in solution-based applications or when monitoring the dissolution behavior of bismuth-containing materials. ICP-MS can accurately quantify the concentration of bismuth ions released into a medium over time, providing insights into the compound's stability and release kinetics jst.go.jpjst.go.jp. For instance, ICP-MS has been employed to determine the atomic ratio of elements in complex bismuth compounds, such as bismuth beryllium acetate (BBA), thereby confirming its stoichiometry and purity dsta.gov.sg. The technique's ability to measure isotope ratios further enhances its utility in complex speciation studies.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX) is commonly coupled with Scanning Electron Microscopy (SEM) to provide elemental analysis of solid samples. EDX detects characteristic X-rays emitted from a sample when it is bombarded with electrons, allowing for the identification of elements present and their relative abundances. This technique has been instrumental in characterizing bismuth-containing materials, including bismuth germanate thin films synthesized using this compound as a precursor. EDX analysis of these films has revealed the atomic concentrations of bismuth and other constituent elements, confirming the desired composition and distribution mdpi.comresearchgate.net. EDX mapping can also visualize the spatial distribution of bismuth across a sample's surface or cross-section, offering valuable information on homogeneity and morphology uu.nl.

Table 1: Elemental Composition Data from EDX Analysis of Bismuth Germanate Thin Films

Sample Preparation PrecursorElementAtomic Concentration (wt%)Reference
Bismuth Nitrate (B79036)Germanium8.56 mdpi.comresearchgate.net
Bismuth5.52 mdpi.comresearchgate.net
This compoundGermanium4.25 mdpi.comresearchgate.net
Bismuth6.93 mdpi.comresearchgate.net

Elemental Analysis for Stoichiometry

Elemental analysis, encompassing techniques like combustion analysis (CHN analysis) and X-ray Photoelectron Spectroscopy (XPS), is fundamental for determining the empirical formula and confirming the stoichiometry of bismuth(III) acetate and its derived complexes iosrjournals.orgcolab.ws. CHN analysis quantifies the percentage of carbon, hydrogen, and nitrogen in a sample, which, when combined with the known atomic masses, allows for the calculation of the compound's elemental composition and verification of its theoretical stoichiometry. XPS, on the other hand, provides information about the elemental composition and chemical states of elements within the near-surface region of a material. For bismuth(III) acetate, XPS can confirm the presence of bismuth, carbon, and oxygen, and importantly, can identify the oxidation state of bismuth, typically confirming the +3 state researchgate.net. The precise stoichiometry is also reflected in the compound's molar mass, which for bismuth(III) acetate is calculated to be 386.11 g/mol webqc.org.

Photophysical Characterization

Photophysical characterization investigates the interaction of light with matter, providing insights into electronic transitions, luminescence, and energy transfer processes. For bismuth(III) acetate and its complexes, these studies are crucial for understanding their behavior in applications such as photocatalysis or luminescent materials.

Techniques like UV-Visible absorption spectroscopy are employed to determine the wavelengths of light absorbed by the compound, corresponding to electronic transitions within the molecule researchgate.netub.edu. Fluorescence and phosphorescence spectroscopy are used to study the emission properties, revealing information about excited states and relaxation pathways. Time-resolved spectroscopy can further elucidate the dynamics of these excited states, providing lifetimes and quantum yields researchgate.net. For example, studies on bismuth(III) complexes have utilized UV-Vis and fluorescence spectroscopy to understand how ligand environments influence their optical properties, with some complexes exhibiting distinct absorption and emission profiles that are sensitive to solvent polarity researchgate.netresearchgate.net. Time-dependent density functional theory (TD-DFT) calculations can complement experimental spectroscopic data, aiding in the assignment of electronic transitions and the understanding of the material's electronic structure researchgate.netresearchgate.net.

Compound List:

Bismuth(III) acetate

Bismuth beryllium acetate (BBA)

Bismuth germanate

Bismuth metal-organic framework (Bi-MOF)

Bismuth vanadate (B1173111) (BiVO₄)

Bismuth corrole (B1231805)

Bismuth sulfide (B99878) (Bi₂S₃)

Gold-bismuth sulfide (Au–Bi₂S₃)

Bismuth titanate (Bi₁₂TiO₂₀)

Bismuth-based coordination polymers

Applications of Bismuth Iii Acetate in Emerging Research Areas

Materials Science and Nanotechnology Applications

Bismuth(III) acetate (B1210297) serves as a critical starting material for the synthesis of a wide array of bismuth-containing compounds, including nanoparticles and functional ceramics. samaterials.com

Photovoltaic Device Development (e.g., Bulk Heterojunction Solar Cells)

Bismuth-based materials are under investigation as non-toxic and stable alternatives to lead-based perovskites in solar cells. Bismuth(III) acetate is a precursor for creating bismuth-containing thin films for these devices. Research has demonstrated that bismuth-based solar cells can achieve notable efficiencies, with ongoing efforts focused on improving film quality to enhance performance.

Key research findings include:

AgBiS₂ Thin Films: Planar photovoltaic devices using spray-deposited silver bismuth sulfide (B99878) (AgBiS₂) as the light-harvesting layer have produced short-circuit current densities as high as 18.1 ± 0.6 mA cm⁻² under simulated sunlight.

(CH₃NH₃)₃Bi₂I₉ (MBI) Films: While promising due to their stability, solar cells based on methylammonium bismuth iodide (MBI) have been limited by poor film quality. A solvent-engineering technique has been developed to create more compact, uniform MBI films, leading to devices with a power conversion efficiency (PCE) of 0.71%, which was the highest reported for MBI-based cells at the time.

Performance of Bismuth-Based Photovoltaic Devices

MaterialDevice StructureKey Performance MetricReference Finding
Silver Bismuth Sulfide (AgBiS₂)Planar PhotovoltaicJsc: 18.1 ± 0.6 mA cm⁻²Demonstrates potential for efficient light harvesting.
Methylammonium Bismuth Iodide (MBI)Perovskite Solar CellPCE: 0.71%Solvent-engineering improves film quality for higher efficiency.

Development of Functional Ceramics (e.g., Lead-Free Piezoelectric Materials, Ferroelectric Ceramics)

In the ceramics industry, bismuth(III) acetate is used in the synthesis of lead-free functional ceramics, offering an alternative to toxic lead-based compounds. samaterials.com

Ferroelectric Ceramics: Bismuth titanate (Bi₄Ti₃O₁₂) thin films have been fabricated using solutions derived from bismuth acetate. researchgate.net This material is a type of bismuth-layered ferroelectric oxide known for its high Curie–Weiss temperature of about 650 °C, making it suitable for applications in high-temperature environments.

Lead-Free Piezoelectric Ceramics: Bismuth ferrite-barium titanate (BF-BT) ceramics are a promising class of lead-free piezoelectric materials due to their high Curie temperatures and excellent electrochemical properties. Research on 0.70BiFeO₃-0.30BaTiO₃ ceramics has shown that adding a 1% excess of bismuth can compensate for volatilization during high-temperature sintering, resulting in a maximum piezoelectric coefficient (d₃₃) of approximately 217 pC/N and a high Curie temperature of 515 °C. dtu.dk

Properties of Bismuth-Based Functional Ceramics

Ceramic MaterialPrecursor MentionedKey PropertySignificance
Bismuth Titanate (Bi₄Ti₃O₁₂)This compoundCurie Temperature: ~650 °CSuitable for high-temperature ultrasonic transducers.
Bismuth Ferrite-Barium Titanate (BF-BT)Bismuth OxidePiezoelectric Coefficient (d₃₃): ~217 pC/NPromising lead-free alternative for sensors and actuators.

Components in Automotive Catalytic Converters

Bismuth-promoted catalysts are being explored for treating engine exhaust. The addition of bismuth to catalysts containing platinum nanoparticles can improve the catalyst's performance in oxidizing carbon monoxide (CO). google.com Furthermore, by adjusting the amount of bismuth, the conversion rate of nitrogen monoxide (NO) to nitrogen dioxide (NO₂) can be controlled. google.com This is important for the performance of particulate filters in diesel engine exhaust systems. google.com While bismuth compounds like bismuth neodecanoate are used as non-toxic catalysts in the production of polyurethanes for the automotive industry, their specific role in emission control catalytic converters is an area of ongoing research. reaxis.comtib-chemicals.com

Contrast Agents for X-ray Computed Tomography

Bismuth's high atomic number (Z=83) makes it an excellent candidate for X-ray contrast agents, offering potentially higher contrast than traditional iodine-based agents. nih.govmdpi.comnih.gov Bismuth(III) acetate can serve as a precursor for synthesizing bismuth nanoparticles for this purpose. nih.gov

Research highlights include:

Enhanced Attenuation: Bismuth nanoparticles (BiNPs) exhibit greater X-ray opacity compared to clinical iodinated contrast agents at the same concentration. mdpi.com A key advantage is that the X-ray attenuation of BiNPs is relatively insensitive to the different tube voltages (80-140 kV) used in clinical CT scanners. mdpi.comacs.org

Biocompatibility and Clearance: Studies on a small molecular bismuth chelate demonstrated better CT imaging for kidneys compared to the iodinated agent iohexol. researchgate.net This bismuth agent showed negligible toxicity and was cleared rapidly from the body, with a short half-life of 0.602 hours. researchgate.net

Novel Formulations: A bismuth metal-organic framework (MOF) demonstrated approximately 14 times better contrast than a commercially available CT contrast agent in vitro, suggesting that bismuth MOFs are a promising new class of contrast agents. osti.gov

Comparison of Bismuth-Based and Iodinated X-ray Contrast Agents

Contrast Agent TypeKey AdvantageResearch Finding
Bismuth Nanoparticles (BiNPs)Higher X-ray attenuation; Stable performance across different voltagesShows greater opacity than iodinated agents at the same concentration. mdpi.com
Bismuth ChelateGood biocompatibility and rapid clearanceDemonstrated better kidney imaging than iohexol with a short half-life. researchgate.net
Bismuth MOFSignificantly higher contrast intensityShowed ~14x better contrast than a commercial agent in vitro. osti.gov

Optical Fiber Sensing Technologies (e.g., Bismuth-Doped Silica (B1680970) Optical Fibers)

The doping of silica fibers with bismuth has shown significant potential for creating fiber lasers and amplifiers. soton.ac.uk These active fibers can operate in spectral bands that are typically inaccessible to fibers doped with rare-earth elements, covering wavelength ranges of 1.1-1.5 µm and 1.62-1.75 µm. soton.ac.uk The performance and specific optical properties of these fibers are influenced by the fabrication process and the presence of co-dopants such as aluminum, phosphorus, and germanium. soton.ac.uk The unique luminescence properties of bismuth-doped fibers make them attractive for the next generation of broadband optical fiber communication systems and various sensing applications. researchgate.net

Recent advancements include:

Broadband Amplification: The combination of bismuth and erbium as co-dopants in optical fibers can produce an ultra-broadband luminescence that covers the O-L telecommunication bands, potentially enabling a single, all-in-one broadband fiber amplifier. light-am.com

Laser Development: A bismuth-doped phosphosilicate fiber laser was demonstrated to operate at 1340 nm with a slope efficiency of 38% and could be tuned across the 1305-1375 nm range. soton.ac.uk

Surface Modification for Enhanced Material Functionality (e.g., Antimicrobial Titanium Surfaces)

Bismuth(III) acetate is used in processes to create antimicrobial surfaces on titanium, a material widely used for medical implants. researchgate.net Modifying the surface of titanium implants is crucial to prevent implant-associated infections. mdpi.com

Key research findings:

Fabrication Method: Antimicrobial surfaces can be prepared by anodizing titanium in an electrolyte containing this compound, a process known as micro-arc oxidation (MAO). researchgate.net

Antibacterial Efficacy: These bismuth-doped surfaces have demonstrated significant antibacterial activity against pathogens such as Aggregatibacter actinomycetemcomitans and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Bismuth-doped nanohydroxyapatite coatings have also shown strong antimicrobial effects against Escherichia coli and Staphylococcus aureus. nih.gov

Stability: Characterization of the modified surfaces showed that bismuth was doped into the titania layer to a depth of less than 50 nm. Importantly, no detectable release of bismuth ions was observed after four weeks of immersion, indicating good stability of the coating. researchgate.net

Antimicrobial Efficacy of Bismuth-Modified Titanium Surfaces

Modification MethodTarget BacteriaKey Finding
Micro-arc oxidation with this compoundA. actinomycetemcomitans, MRSAReduction in colony numbers was 1.5 to 1.9 times higher than the control group. nih.govresearchgate.net
Bismuth-doped nanohydroxyapatite coatingE. coli, S. aureusDemonstrated superior antibacterial activity compared to undoped hydroxyapatite. nih.gov

Environmental Remediation and Green Chemistry Initiatives

Bismuth(III) acetate is emerging as a compound of interest in the fields of environmental remediation and green chemistry. Its low toxicity profile and versatile chemical properties make it a suitable candidate for developing more sustainable chemical processes and for addressing environmental contamination.

Development of Environmentally Benign Catalytic Systems

Bismuth compounds, in general, are recognized for their utility as "green" reagents and catalysts in organic synthesis. nih.gov With a growing emphasis on environmentally friendly chemical processes, bismuth(III) salts are attractive because they are generally non-toxic, non-corrosive, and cost-effective. iwu.edu Research has focused on utilizing bismuth compounds to replace more toxic and corrosive catalysts often used in the synthesis of pharmaceuticals and other fine chemicals. iwu.edu

Bismuth(III) acetate, specifically, has been identified as a catalyst for various organic reactions. For instance, it effectively catalyzes the Erlenmeyer synthesis of azlactones from aromatic aldehydes, offering a procedure that is notable for the relatively low toxicity and cost of the catalyst. researchgate.net The use of bismuth(III) acetate in such syntheses aligns with the principles of green chemistry by employing a less hazardous substance to facilitate chemical transformations. iwu.eduresearchgate.net Other bismuth compounds, such as bismuth(III) triflate, have also been demonstrated as efficient and environmentally friendly catalysts for reactions like the Nazarov reaction, highlighting the broader potential of bismuth-based catalysts. beilstein-journals.org

Table 1: Examples of Bismuth(III) Acetate in Green Catalysis

ReactionRole of Bismuth(III) AcetateGreen Chemistry Principle
Erlenmeyer Synthesis of AzlactonesCatalystUse of a less toxic and inexpensive catalyst.
Various Organic SynthesesCatalystReplacement for toxic and corrosive catalysts.

Role in Microbial Electrosynthesis for Carbon Dioxide Conversion and Methane/Acetate Production

Microbial electrosynthesis (MES) is a promising technology that utilizes microorganisms to convert carbon dioxide (CO2) into valuable chemicals, such as methane and acetate. nih.govmdpi.com Recent research has explored the impact of various metal ions, including bismuth, on the efficiency of these processes.

A study investigating the effects of different transition metal ions on methanogenic microbial activity found that the presence of Bi³⁺ (at a concentration of 0.1 g L⁻¹) initially increased methane production in batch bottle tests with anaerobic sludge. nih.govmdpi.com However, the results in a laboratory-scale microbial electrosynthesis cell (MESC) were more complex. While an initial injection of bismuth and tin ions led to an increase in methane production (and acetate for tin), a second injection resulted in a decline in methane production. nih.govmdpi.com

The accumulation of acetate in the MESC suggested a reduced activity of acetoclastic methanogens, potentially due to the high partial pressure of hydrogen. nih.govmdpi.com Furthermore, modifying a carbon-felt electrode by electrodepositing bismuth metal onto its surface prior to inoculation with anaerobic sludge resulted in decreased methane production. nih.govmdpi.com This indicates that while bismuth may have a role to play in influencing microbial activity for CO2 conversion, its application in MES is nuanced and requires further optimization to achieve sustained and enhanced production of desired products like methane and acetate. nih.govmdpi.com

Table 2: Effect of Bi³⁺ on Methane and Acetate Production in Microbial Electrosynthesis

Experimental SetupBi³⁺ ConcentrationInitial ObservationSubsequent Observation
Batch Bottle Tests0.1 g L⁻¹Increased CH₄ productionNot reported
Microbial Electrosynthesis Cell (MESC)0.1 g L⁻¹ (injected)Increased CH₄ productionDecreased CH₄ production after second injection
MESC with Bi-electrodeposited cathodeNot applicableDecreased CH₄ productionNot reported

Geochemical Mobility and Environmental Fate in Contaminated Sites

The environmental behavior of bismuth is a key factor in assessing its suitability for remediation applications and understanding its fate in contaminated areas. Studies on legacy mine waste provide insights into the geochemical mobility of bismuth. mdpi.comslu.se

Research indicates that bismuth can be mobilized from primary minerals like bismuthinite (Bi₂S₃) through oxidation. mdpi.comslu.se Once mobilized, the fate of bismuth is largely controlled by two competing processes: adsorption to iron (Fe) (hydr)oxides, such as goethite, and complexation with dissolved organic carbon (DOC). mdpi.comslu.se The adsorption of bismuth onto iron (hydr)oxides can act as a chemical barrier, preventing high concentrations of bismuth from leaching into groundwater. mdpi.comslu.se

Conversely, the formation of complexes with DOC can enhance the mobility of dissolved bismuth that reaches the groundwater. mdpi.comslu.se A significant correlation between dissolved bismuth and DOC has been observed in groundwater at some legacy mine sites. mdpi.comslu.se In surface waters, dissolved bismuth has been found to be transported over significant distances from the source of contamination. mdpi.comslu.se This suggests that while natural attenuation mechanisms exist, the potential for bismuth to be transported in the environment, particularly in the presence of organic matter, must be considered.

Potential for In-Situ and Ex-Situ Subsurface Remediation Strategies

Bismuth-based materials are being considered for both in-situ (in place) and ex-situ (removed for treatment) remediation of contaminated subsurface environments. researchgate.net This interest stems from several beneficial properties of bismuth compounds, including their high affinity for a range of contaminants, low toxicity to humans and the environment, and relatively low cost. researchgate.net

While specific studies focusing on bismuth(III) acetate for these applications are limited, the broader class of bismuth(III)-based materials shows significant promise. researchgate.net Layered crystalline structures, similar to those found in some bismuth minerals, are particularly effective at sequestering various negatively charged contaminants. researchgate.net These materials have demonstrated a high uptake capacity for several challenging contaminants found at legacy nuclear processing sites, including technetium-99, iodine-129, and hexavalent chromium. researchgate.net

The versatility of bismuth oxyhydroxides, which can be synthesized from readily available bismuth sources, makes them strong candidates for environmental remediation. researchgate.net These materials can effectively sequester a variety of anionic species, even in the presence of competing ions commonly found in groundwater. researchgate.net Given that bismuth(III) acetate can serve as a precursor for the synthesis of various bismuth-containing materials, it has the potential to be a key component in the development of both in-situ and ex-situ remediation strategies. sigmaaldrich.comscientificlabs.iesigmaaldrich.cnsigmaaldrich.com

Biomedical and Medicinal Chemistry Applications

In the realm of biomedical and medicinal chemistry, bismuth compounds have a long history of use and continue to be explored for new therapeutic applications. Bismuth(III) acetate can serve as a valuable precursor in the synthesis of novel, biologically active molecules.

Precursors for Biologically Active Coordination Complexes (e.g., Anti-virulence Agents)

Bismuth(III) acetate is a useful starting material for the synthesis of a variety of bismuth-containing coordination complexes with potential therapeutic properties. acs.org Bismuth complexes have demonstrated a range of biological activities, including antimicrobial and anti-virulence properties. peerj.comresearchgate.net

The antimicrobial mode of action of bismuth compounds is not fully understood but is an active area of research. peerj.com Bismuth coordination compounds have been shown to inhibit the growth of pathogenic bacteria such as Helicobacter pylori, Staphylococcus aureus, and Escherichia coli. peerj.com

More recently, research has focused on the anti-virulence properties of bismuth complexes. Anti-virulence agents work by targeting the factors that bacteria use to cause disease, rather than killing the bacteria directly. This approach may reduce the selective pressure for the development of antibiotic resistance. A newly synthesized acyclic bismuth complex, for which bismuth(III) acetate could be a precursor, has demonstrated anti-virulence properties against several pathogenic bacteria. peerj.comresearchgate.net This complex was shown to reduce biofilm formation in E. coli O157:H7 and S. aureus and to inhibit the swimming motility of E. coli O157:H7. peerj.comresearchgate.net These findings highlight the potential of using bismuth(III) acetate as a starting point for the development of new coordination complexes that can combat bacterial virulence. peerj.comresearchgate.net

Materials for Targeted Radiotherapy and Biolocalization Agents

Bismuth(III) acetate serves as a crucial precursor in the synthesis of advanced materials for cancer radiotherapy, particularly in the formation of bismuth-based nanoparticles. These nanoparticles are gaining significant attention due to their potential to act as radiosensitizers, enhancing the efficacy of radiation treatment. chemimpex.comnih.gov The high atomic number (Z=83) and electron density of bismuth make it an excellent candidate for absorbing ionizing radiation, such as X-rays, and subsequently emitting secondary electrons and photons. This localized dose enhancement within tumor tissues can lead to greater cancer cell damage while minimizing harm to surrounding healthy tissues. nih.govresearchgate.net

Bismuth(III) acetate is utilized in the synthesis of bismuth oxide (Bi2O3) nanoparticles, which have been a primary focus of this research. researchgate.net Various chemical synthesis methods, such as the hydrothermal process, can be employed to produce Bi2O3 nanoparticles of controlled size and shape from bismuth precursors. nih.govnih.gov Research has shown that the size of these nanoparticles is a critical factor in their radiosensitizing effect, with particles smaller than 100 nm demonstrating efficient cellular uptake. nih.gov Once internalized by cancer cells, these nanoparticles can significantly increase the generation of reactive oxygen species (ROS) upon irradiation, leading to enhanced DNA damage and cell death. nih.govnih.gov

In the broader field of targeted radionuclide therapy, particularly Targeted Alpha Therapy (TAT), the radioisotope Bismuth-213 (²¹³Bi) is a highly promising candidate for treating various cancers. While ²¹³Bi is produced from an Actinium-225/Bismuth-213 generator system, stable bismuth compounds, which can be synthesized from precursors like bismuth(III) acetate, are essential for the development and chemical studies of chelating agents. These chelators are vital for stably attaching the bismuth radioisotope to a targeting molecule (e.g., an antibody or peptide) that can selectively deliver the alpha-particle radiation to cancer cells. The chemistry of stable bismuth complexes informs the design of radiopharmaceuticals to ensure the potent, short-range alpha particles are delivered accurately to the tumor site.

The table below summarizes key research findings on bismuth-based nanoparticles, for which bismuth(III) acetate can serve as a precursor, in radiotherapy applications.

NanoparticleSynthesis Precursor (Example)ApplicationKey Findings
Bismuth Oxide (Bi2O3) NanoparticlesBismuth(III) acetate, Bismuth(III) nitrate (B79036)Radiosensitizer for megavoltage radiotherapyIncreased generation of reactive oxygen species (ROS) in cancer cells; Sensitization Enhancement Ratio (SER) as high as 2.29 observed. researchgate.net
Bi2O3 Nanoparticles with CisplatinBismuth(III) acetate, Bismuth(III) nitrateCombined Chemo-radiotherapySynergistic effect observed, leading to a Sensitization Enhancement Ratio (SER) of up to 4.29 in MCF-7 breast cancer cells. researchgate.net
Zinc-doped Bi2O3 NanoparticlesBismuth(III) acetate, Bismuth(III) nitrateAnticancer AgentInduces cytotoxicity in human lung and liver cancer cells through ROS generation and caspase-3 activation. acs.org

Synthesis of Compounds of Pharmaceutical Interest

Bismuth(III) acetate has emerged as a valuable and environmentally benign catalyst in organic synthesis for the preparation of compounds with significant pharmaceutical interest. chemimpex.com Its low toxicity, low cost, and stability make it an attractive alternative to more hazardous or expensive catalysts. researchgate.net Bismuth(III) acetate facilitates various chemical transformations, including the synthesis of heterocyclic compounds that form the structural core of many drugs. researchgate.netbenthamscience.com

Two notable examples of the catalytic application of Bismuth(III) acetate in pharmaceutical synthesis are the Erlenmeyer synthesis of azlactones and the protodeboronation of indoles.

Erlenmeyer Synthesis of Azlactones: Azlactones, or 4-arylidene-5(4H)-oxazolones, are important intermediates in the synthesis of amino acids, peptides, and various biologically active heterocyclic compounds. researchgate.netmodernscientificpress.com The traditional Erlenmeyer synthesis involves the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride (B1165640). ijprajournal.com Research has demonstrated that Bismuth(III) acetate can effectively catalyze this reaction, leading to moderate to good yields of the desired azlactones under mild conditions. researchgate.netijprajournal.com This catalytic approach avoids the need for more toxic reagents like lead acetate and often results in a product of high purity, reducing the need for extensive purification steps. researchgate.net

Protodeboronation of Borylated Indoles: The indole (B1671886) scaffold is a fundamental structural motif present in a vast array of pharmaceuticals, including drugs for cancer, migraines (e.g., Sumatriptan), and neurological disorders. nih.govjohnshopkins.edu The selective functionalization of the indole ring is crucial for drug development. C-H borylation, often catalyzed by iridium, allows for the introduction of boryl groups (Bpin) at various positions on the indole ring, which can then be used for further chemical modifications. Bismuth(III) acetate has been identified as a safe, inexpensive, and selective catalyst for the sequential protodeboronation (removal of the boryl group and replacement with a hydrogen atom) of di- and triborylated indoles. nih.gov This catalytic system provides a controlled method to access a diversity of borylated indole patterns that are otherwise difficult to obtain, thereby expanding the toolkit for the late-stage functionalization of complex, pharmaceutically relevant molecules. nih.govjohnshopkins.edu

The following table details the catalytic applications of Bismuth(III) acetate in the synthesis of these pharmaceutically relevant compounds.

ReactionSubstratesProduct ClassRole of Bismuth(III) AcetateSignificance
Erlenmeyer SynthesisAromatic aldehydes, Hippuric acid, Acetic anhydrideAzlactones (4-arylidene-5(4H)-oxazolones)CatalystProvides a low-toxicity and efficient method for synthesizing precursors for amino acids and bioactive heterocycles. researchgate.netijprajournal.com
Sequential ProtodeboronationDi- and Triborylated IndolesRegioselectively borylated indolesCatalystEnables selective and controlled access to diverse indole substitution patterns, facilitating the synthesis and modification of indole-based pharmaceuticals. nih.govresearchgate.net

Conclusion and Future Research Directions

Current State of the Art in Bismuth(III) Acetate (B1210297) Research

Bismuth(III) acetate, with the chemical formula Bi(C2H3O2)3, is a versatile and environmentally benign compound that has garnered significant attention in various scientific fields. chemimpex.comguidechem.com The current research landscape for bismuth(III) acetate is characterized by its expanding role as a catalyst in organic synthesis and as a crucial precursor for the development of advanced materials. samaterials.comheegermaterials.com Its low toxicity compared to other heavy metals like lead, mercury, and thallium makes it an attractive alternative in chemical processes. iwu.edu

In the realm of catalysis, bismuth(III) acetate has proven to be an effective catalyst for a variety of organic transformations. samaterials.com It is particularly noted for its utility in the formation of carbon-carbon and carbon-heteroatom bonds. samaterials.com One of the well-established applications is in the Erlenmeyer synthesis for the preparation of azlactones from aromatic aldehydes, offering a less toxic alternative to traditional catalysts like lead acetate. researchgate.net Research has also demonstrated its efficacy in the sequential protodeboronation of di- and triborylated indoles, showcasing its selectivity and utility in complex organic synthesis. nih.govmsu.edu Furthermore, it serves as a catalyst for the ring-opening polymerization of lactide and glycolide, with catalytic activity comparable to or even slightly higher than tin(II) octanoate, a commonly used catalyst with higher toxicity. guidechem.comgoogle.com

In materials science, bismuth(III) acetate is a key starting material for the synthesis of a wide array of bismuth-containing compounds. samaterials.comheegermaterials.com It is frequently employed as a precursor for the preparation of bismuth oxide (Bi2O3) nanoparticles, bismuth sulfide (B99878) (Bi2S3), and various coordination polymers. samaterials.comsigmaaldrich.comscientificlabs.ie These materials have found applications in diverse areas such as electronics, photonics, and solar energy. chemimpex.comsigmaaldrich.cn For instance, Bi2S3 synthesized from bismuth(III) acetate is utilized in solution-processable bulk heterojunction solar cells. sigmaaldrich.comscientificlabs.ie The compound is also used to prepare photocatalysts like gold-bismuth sulfide (Au–Bi2S3) heteronanostructures and bismuth titanate nanorods. sigmaaldrich.comscientificlabs.ie

Recent research has also explored its use in the pharmaceutical and cosmetic industries. chemimpex.com In pharmaceuticals, it is utilized in formulations for treating gastrointestinal disorders due to its antimicrobial properties. samaterials.com In cosmetics, its skin-soothing properties have led to its incorporation in mineral makeup products. chemimpex.com

The synthesis of high-purity bismuth(III) acetate has also been a subject of study, with methods being developed to produce it without the need for an inert nitrogen environment, making the process more scalable and cost-effective. google.com A common preparation method involves the reaction of bismuth oxide with acetic anhydride (B1165640) and glacial acetic acid. guidechem.comgoogle.com

Table 1: Key Research Areas and Applications of Bismuth(III) Acetate

Research Area Specific Application Key Findings
Catalysis Erlenmeyer synthesis of azlactones Serves as a low-toxicity and cost-effective catalyst. researchgate.net
Sequential protodeboronation Enables selective synthesis of diverse borylated indoles. nih.govmsu.edu
Ring-opening polymerization Acts as an effective initiator for polylactide and polyglycolide synthesis. guidechem.comgoogle.com
Materials Science Precursor for bismuth sulfide (Bi2S3) Used in the fabrication of solution-processable solar cells. sigmaaldrich.comscientificlabs.ie
Precursor for photocatalysts Enables the synthesis of Au–Bi2S3 heteronanostructures and bismuth titanate nanorods. sigmaaldrich.comscientificlabs.ie
Precursor for bismuth oxide (Bi2O3) Facilitates the production of nanoparticles for electronic and photonic applications. chemimpex.comsamaterials.com
Pharmaceuticals & Cosmetics Gastrointestinal medications Utilized for its antimicrobial properties. samaterials.com
Mineral makeup Incorporated for its skin-soothing effects. chemimpex.com

Unaddressed Research Questions and Challenges

Despite the significant progress in bismuth(III) acetate research, several challenges and unanswered questions remain. A primary challenge is the compound's solubility. Bismuth(III) acetate is insoluble in water and many common organic solvents, often resulting in heterogeneous reaction mixtures. guidechem.comresearchgate.net While it is soluble in acetic acid, this limits its application in systems sensitive to acidic conditions. guidechem.com The hydrolysis of bismuth(III) acetate in the presence of water to form bismuth oxyacetate also presents a challenge for reactions requiring anhydrous conditions. heegermaterials.comguidechem.com

Another significant hurdle is the bioavailability of bismuth compounds in pharmaceutical applications. mdpi.com While generally considered non-toxic, the poor solubility of many bismuth salts, including the potential for bismuth(III) acetate to form insoluble species in biological environments, can limit their therapeutic efficacy. mdpi.comnih.gov Overcoming this challenge may require the development of new formulation strategies or the synthesis of more soluble bismuth complexes.

In the context of catalysis, while bismuth(III) acetate has shown promise, a deeper mechanistic understanding of its catalytic activity in various reactions is often lacking. Elucidating the precise role of the bismuth center and the acetate ligands in the catalytic cycle would enable the rational design of more efficient and selective catalysts. For instance, understanding the factors that govern the stereoselectivity in bismuth-catalyzed reactions remains an area for further investigation.

The "green" synthesis of bismuth-based nanoparticles using bismuth(III) acetate as a precursor is an emerging area, but controlling the size, shape, and crystallinity of the resulting nanoparticles with high precision remains a challenge. researchgate.net The choice of solvents, capping agents, and reaction conditions all play a crucial role and require further optimization to achieve desired material properties for specific applications. aidic.itresearchgate.net

Furthermore, the exploration of bismuth(III) acetate in a wider range of organic transformations is still warranted. Its potential in asymmetric catalysis, C-H activation, and multi-component reactions is an area that is not yet fully explored. Developing novel catalytic systems based on modified bismuth(III) acetate, perhaps with chiral ligands, could open up new avenues in synthetic chemistry.

Prospective Avenues for Bismuth(III) Acetate-Enabled Advancements

The future of bismuth(III) acetate research is promising, with several prospective avenues for advancements. A significant area of opportunity lies in the development of novel bismuth-based materials with tailored properties. By using bismuth(III) acetate as a precursor in combination with other metal acetates, it may be possible to synthesize complex mixed-metal oxides and other inorganic materials with unique electronic, optical, or catalytic properties. samaterials.comamericanelements.com

In the field of medicine, there is growing interest in the anticancer properties of bismuth compounds. guidechem.comnih.gov Future research could focus on the synthesis and evaluation of novel bismuth(III) acetate derivatives or complexes that exhibit enhanced cytotoxicity towards cancer cells. americanelements.comnih.gov The development of targeted drug delivery systems for bismuth-based therapeutics could also help to improve their efficacy and reduce potential side effects. nih.govnih.gov

The application of bismuth(III) acetate in green chemistry is another promising direction. Its low toxicity and the development of more environmentally friendly synthesis routes for the compound itself align well with the principles of sustainable chemistry. iwu.edugoogle.com Future work could focus on its use as a recyclable catalyst or its application in solvent-free reaction conditions. researchgate.net

Furthermore, the unique properties of bismuth, such as its high electrical resistance and diamagnetism, could be harnessed in the development of novel electronic and spintronic devices. americanelements.com Bismuth(III) acetate, as a reliable source of bismuth, could play a role in the fabrication of thin films and nanostructures for these applications. guidechem.com

Finally, the exploration of bismuth(III) acetate in combination with other catalytic systems could lead to synergistic effects and the discovery of new chemical transformations. For example, its use in tandem with transition metal catalysts or photoredox catalysts could unlock novel reaction pathways that are not accessible with either catalyst alone.

Table 2: Prospective Research Directions for Bismuth(III) Acetate

Prospective Avenue Potential Impact
Advanced Materials Synthesis Development of novel mixed-metal oxides and functional materials with tailored properties for electronics and catalysis. samaterials.comamericanelements.com
Medicinal Chemistry Design and synthesis of new bismuth-based anticancer agents and targeted drug delivery systems. guidechem.comnih.govnih.gov
Green Chemistry Increased use as a recyclable, low-toxicity catalyst in sustainable chemical processes and solvent-free reactions. iwu.eduresearchgate.net
Novel Electronic Devices Fabrication of bismuth-containing thin films and nanostructures for applications in electronics and spintronics. guidechem.comamericanelements.com
Tandem Catalysis Discovery of new synthetic methodologies through the combination of bismuth(III) acetate with other catalytic systems.

Q & A

Q. What are the standard protocols for synthesizing bismuth acetate and verifying its purity?

this compound is typically synthesized by reacting bismuth oxide (Bi₂O₃) or bismuth nitrate with glacial acetic acid under reflux. Purity verification involves elemental analysis via EDX (Energy-Dispersive X-ray Spectroscopy), with atomic percentages of Bi (~5.5%), O (~25.5%), and trace carbon/nitrogen residues . For advanced characterization, X-ray diffraction (XRD) and FTIR are recommended to confirm crystal structure and acetate ligand coordination .

Q. How does this compound function as a precursor in material synthesis?

this compound is a versatile precursor for synthesizing bismuth-based nanomaterials. For example:

  • Bismuth sulfide (Bi₂S₃) : Prepared by solvothermal decomposition of this compound in the presence of sulfur sources, yielding materials for photovoltaics .
  • Quantum dots (QDs) : Cd₀.₉₋ₓZn₀.₁BiₓS QDs are synthesized using this compound, cadmium acetate, and sodium sulfide, with Bi³⁺ doping altering optical bandgaps and photoluminescence properties . Key parameters include precursor molar ratios, reaction temperature, and solvent choice.

Advanced Research Questions

Q. What factors influence the catalytic selectivity of this compound in protodeboronation reactions?

Bismuth(III) acetate [Bi(OAc)₃] catalyzes selective protodeboronation of polyborylated indoles. Key factors include:

  • Substrate dependence : Triborylated indoles (e.g., 2,4,7-triboryl-6-fluoroindole) undergo sequential deboronation at specific positions (C2 > C7 > C4), influenced by steric and electronic effects .
  • Solvent grade : Lower-grade methanol (non-distilled) shows reproducible reactivity, likely due to trace water or impurities stabilizing intermediates .
  • Acetic acid interference : Washing Bi(OAc)₃ with CCl₄ to remove residual acetic acid enhances reactivity, suggesting acetic acid may inhibit Bi–indole nitrogen interactions critical for selectivity .

Q. How does this compound compare to Ir or Pd catalysts in deboronation efficiency?

  • Reaction conditions : Bi(OAc)₃ operates under ambient air, whereas Ir and Pd catalysts require inert atmospheres. For example, Ir-catalyzed deboronation of 4,7-diborylated indole (12) at 60°C yields 54% product, while Bi(OAc)₃ achieves comparable selectivity but with longer reaction times (24 hours at 80°C) .
  • Selectivity : Bi(OAc)₃ offers superior positional selectivity in polyborylated substrates. For instance, 2,4,7-triborylated indole (7) undergoes C2-specific deboronation with Bi(OAc)₃, whereas Pd/Ir catalysts show mixed outcomes .

Q. What methodological challenges arise in characterizing this compound-catalyzed reactions?

  • Product isolation : Highly polar intermediates (e.g., deborylated sumatriptan derivatives) are difficult to purify via column chromatography due to hydrolytic instability of Bpin esters. Quantitative HPLC is recommended for yield determination .
  • Mechanistic ambiguity : The role of acetic acid in the catalytic cycle remains unresolved. Control experiments with HOAC-free Bi(OAc)₃ suggest a ligand-accelerated mechanism, but no direct evidence of MeOBpin formation has been observed .

Data Contradictions and Resolution Strategies

Q. How to address discrepancies in deboronation outcomes between substrates?

  • Case study : Triborylated indole 7 yields a 50/45/5 mixture of mono-, di-, and non-deboronated products, whereas fluorinated analog 10 achieves 80% yield of a single product. This substrate-dependent behavior necessitates pre-screening via NMR to optimize methanol stoichiometry and reaction time .
  • Mitigation : Use computational modeling (DFT) to predict boron group reactivity based on substituent effects.

Methodological Recommendations

Best practices for experimental design in this compound studies

  • Replication : Use washed Bi(OAc)₃ (CCl₄-treated) to minimize acetic acid interference .
  • Validation : Cross-check catalytic outcomes with alternative characterization tools (e.g., ¹¹B NMR for boron speciation) .
  • Data reporting : Include raw HPLC traces and NMR spectra in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.